molecular formula C13H11ClN4 B11860203 4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine

4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11860203
M. Wt: 258.70 g/mol
InChI Key: QKSUPMDBGKJKPP-UHFFFAOYSA-N
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Description

4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 4-chloro-3-nitrobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base, followed by cyclization under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves inhibition of cyclin-dependent kinase 2 (CDK2). The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .

Properties

Molecular Formula

C13H11ClN4

Molecular Weight

258.70 g/mol

IUPAC Name

4-chloro-1,3-dimethyl-6-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C13H11ClN4/c1-8-10-11(14)15-12(9-6-4-3-5-7-9)16-13(10)18(2)17-8/h3-7H,1-2H3

InChI Key

QKSUPMDBGKJKPP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=NC(=N2)C3=CC=CC=C3)Cl)C

Origin of Product

United States

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